molecular formula C18H36O2 B074700 (Z)-9-Octadecene-1,12-diol CAS No. 1577-55-5

(Z)-9-Octadecene-1,12-diol

Cat. No. B074700
CAS RN: 1577-55-5
M. Wt: 284.5 g/mol
InChI Key: DKBBOWMEYUBDGN-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-9-Octadecene-1,12-diol, also known as 9Z-ODA, is a naturally occurring fatty alcohol found in various plants and insects. It has gained significant attention in recent years due to its potential applications in various scientific fields.

Mechanism Of Action

The mechanism of action of (Z)-9-Octadecene-1,12-diol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and diabetes. It is also believed to act on the nervous system of insects, disrupting their behavior and causing their death.

Biochemical And Physiological Effects

(Z)-9-Octadecene-1,12-diol has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and improve glucose tolerance in diabetic animals. It has also been found to disrupt the behavior of insects, leading to their death.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-9-Octadecene-1,12-diol in lab experiments include its natural origin, low toxicity, and potential applications in various scientific fields. However, its limitations include its low solubility in water, which may limit its use in certain experiments, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on (Z)-9-Octadecene-1,12-diol. These include investigating its potential applications in the treatment of various inflammatory diseases, cancer, and diabetes. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, its potential as an insecticide and repellent needs to be further explored, with the aim of developing more effective and environmentally friendly insect control methods.
Conclusion:
In conclusion, (Z)-9-Octadecene-1,12-diol is a naturally occurring fatty alcohol with potential applications in various scientific fields. Its anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its insecticidal and repellent effects, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

(Z)-9-Octadecene-1,12-diol can be synthesized by the reduction of (Z)-9-Octadecen-1-ol using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in a solvent such as tetrahydrofuran or diethyl ether and under controlled conditions of temperature and pressure.

Scientific Research Applications

(Z)-9-Octadecene-1,12-diol has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have insecticidal and repellent effects on various insects.

properties

CAS RN

1577-55-5

Product Name

(Z)-9-Octadecene-1,12-diol

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

(Z)-octadec-9-ene-1,12-diol

InChI

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3/b13-10-

InChI Key

DKBBOWMEYUBDGN-RAXLEYEMSA-N

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCCO)O

SMILES

CCCCCCC(CC=CCCCCCCCCO)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCO)O

Other CAS RN

7706-08-3
1577-55-5

synonyms

9-octadecene-1,12-diol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.